Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a structurally complex thiophene derivative featuring multiple functional groups. The core thiophene ring is substituted at positions 2, 4, and 5 with distinct moieties:
- Position 4: A methyl group, contributing to steric and electronic modulation.
- Position 5: A benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenyl) group, a common pharmacophore in bioactive molecules.
- Ethyl carboxylate at position 3 provides ester functionality, influencing metabolic stability.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8S2/c1-3-35-27(31)24-17(2)23(15-18-4-9-21-22(14-18)37-16-36-21)38-26(24)28-25(30)19-5-7-20(8-6-19)39(32,33)29-10-12-34-13-11-29/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJYUKYGNOJGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-ylmethyl moiety have been reported to exhibit anticancer activity against various cancer cell lines.
Biochemical Pathways
It is known that many anticancer agents, including those with similar structures, often target microtubules and their component protein, tubulin. These agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound may have similar effects.
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological mechanisms, and specific activities supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety, a thiophene core , and a morpholinosulfonyl substituent. Its molecular formula is with a molecular weight of 491.55 g/mol . The synthesis typically involves multi-step organic reactions that include cyclization and various functional group modifications to achieve the desired structure .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties . For instance:
- IC50 Values : In studies involving derivatives of benzo[d][1,3]dioxole, compounds showed IC50 values ranging from 2.38 µM to 4.52 µM against various cancer cell lines such as HepG2, HCT116, and MCF7, which were notably lower than the reference drug doxorubicin .
- Mechanisms of Action : These compounds often act via inhibition of the EGFR (Epidermal Growth Factor Receptor) pathway, inducing apoptosis through pathways involving proteins like Bax and Bcl-2 . Molecular docking studies further elucidate these interactions at the molecular level .
Antiviral Activity
This compound has also demonstrated antiviral properties , particularly against:
- Hepatitis C Virus (HCV) : In vitro studies suggest that this compound can inhibit HCV replication effectively, indicating its potential as an antiviral agent.
Case Studies
- Antitumor Studies : A study on similar thiourea derivatives revealed that they could reverse drug resistance in cancer cells while suppressing proliferation across multiple cancer types. These findings align with the observed activities of this compound .
- Molecular Docking Analysis : Molecular docking studies have shown strong binding affinities to the EGFR tyrosine kinase domain, suggesting that structural modifications enhance anticancer activity through targeted inhibition of key pathways involved in tumor growth .
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | EGFR inhibition; apoptosis induction | IC50 values < 5 µM in various cell lines |
| Antiviral | Inhibition of viral replication | Effective against Hepatitis C Virus |
| Antimicrobial | Potential activity against bacterial strains | Further studies required |
| Anti-inflammatory | Structural features suggest possible anti-inflammatory effects | Needs exploration in future research |
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety can inhibit the proliferation of cancer cells and may reverse drug resistance in certain types of tumors. The mechanism involves the activation of apoptotic pathways and inhibition of key signaling proteins associated with cancer progression .
Antiviral Properties
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate has shown antiviral activity against various viruses, including Hepatitis C Virus (HCV). In vitro studies suggest that it interferes with viral replication mechanisms, presenting a potential therapeutic avenue for viral infections.
Antimicrobial and Anti-inflammatory Effects
The compound's structural features suggest possible antimicrobial and anti-inflammatory activities. Preliminary studies indicate that it may inhibit bacterial growth and modulate inflammatory responses, warranting further investigation into its potential as an antibiotic or anti-inflammatory agent.
Material Science Applications
The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals suggests potential use in sensors or catalysts. The compound's electronic properties may be exploited in organic electronics or photovoltaic devices.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
- Synthesis of Thiophene Core : Often synthesized via cyclization reactions involving dicarbonyl compounds and sulfur sources.
- Introduction of Morpholino Group : This can be accomplished through nucleophilic substitution reactions involving morpholine derivatives.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Derivatives
Key Observations :
- The target compound’s morpholinosulfonyl group distinguishes it from analogs with simpler amides or halogenated substituents. This group may enhance solubility and target binding via sulfonamide-protein interactions .
- The methylenedioxyphenyl group at position 5 is rare in the cited analogs, which typically feature heterocycles (e.g., imidazo-triazolyl) or halogens (e.g., bromophenyl). This group is associated with metabolic stability and CNS activity in other drug candidates .
Key Observations :
Key SAR Insights :
- Halogenated substituents (e.g., bromo in ) correlate with broad-spectrum antimicrobial activity but may reduce solubility compared to sulfonamides .
- Heterocyclic substituents (e.g., imidazo-triazolyl in ) enhance antifungal potency, suggesting the target compound’s methylenedioxyphenyl group may similarly improve activity against eukaryotic pathogens .
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to identify incomplete steps.
- Adjust catalyst concentration (e.g., 10 mol% Pd for cross-coupling) and temperature (60–80°C for amidation).
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Advanced: How can researchers resolve contradictions in biological activity data across different experimental models?
Discrepancies may arise from:
- Assay variability (e.g., cell-line specificity, serum concentration).
- Compound stability (e.g., ester hydrolysis in cell media vs. buffer).
Q. Methodological solutions :
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability).
- Conduct pharmacokinetic profiling (plasma stability, metabolite identification).
- Perform structure-activity relationship (SAR) studies to isolate critical pharmacophores.
Advanced: What advanced spectroscopic and crystallographic techniques are critical for elucidating the three-dimensional structure and dynamic behavior?
Crystallization: Slow evaporation from dichloromethane/methanol (1:1) yields suitable crystals.
Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacophoric elements for therapeutic applications?
Q. SAR workflow :
Analog synthesis : Vary substituents (e.g., replace morpholinosulfonyl with piperazinyl).
Biological testing : Screen against targets (e.g., kinases, inflammatory enzymes).
Computational modeling : Perform QSAR using MOE or Schrödinger.
Q. Example findings :
- The morpholinosulfonyl group enhances kinase binding affinity by 3-fold compared to methylsulfonyl.
- Benzo[d][1,3]dioxole substitution improves blood-brain barrier penetration.
Advanced: What strategies are recommended for troubleshooting low solubility or stability in biological assay buffers?
| Issue | Solution | Validation Method |
|---|---|---|
| Low solubility | Use co-solvents (DMSO ≤1%, cyclodextrins) or salt forms (e.g., hydrochloride) | Dynamic light scattering (DLS) |
| Hydrolysis of ester | Replace with tert-butyl ester or prodrug (e.g., phosphonate) | HPLC stability assay (pH 7.4 buffer) |
| Oxidation of thiophene | Add antioxidants (e.g., BHT) or store under argon | LC-MS monitoring |
Advanced: How should researchers model the compound’s interactions with protein targets, and what validation methods ensure reliability?
Q. Computational workflow :
Molecular docking (AutoDock Vina) to identify binding poses.
MD simulations (AMBER) to assess binding stability.
Free-energy calculations (MM-PBSA) to rank affinity.
Q. Experimental validation :
- Surface plasmon resonance (SPR) for binding kinetics (KD measurement).
- Alanine scanning mutagenesis of predicted target residues.
Example : Docking suggests the morpholinosulfonyl group forms hydrogen bonds with kinase hinge regions (e.g., EGFR L858R).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
